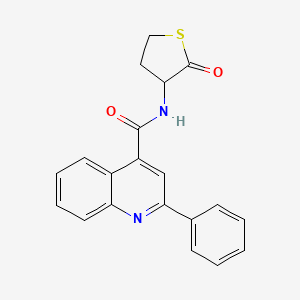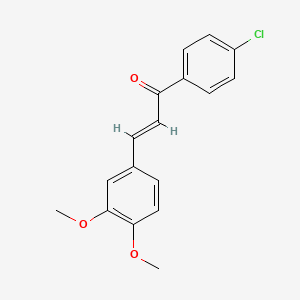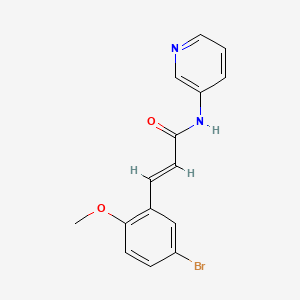
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide
説明
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide, also known as OTTQ, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. OTTQ belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, several studies have suggested that N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide exerts its biological activities by inhibiting various cellular pathways. For example, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.
実験室実験の利点と制限
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to exhibit potent biological activities, making it a valuable tool for studying various cellular pathways. However, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide also has some limitations for lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has several potential future directions. One potential direction is the development of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the synthesis of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide analogs with improved solubility and potency. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide can be used as a tool for studying various cellular pathways and for identifying novel drug targets. Overall, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has significant potential for future research and drug development.
科学的研究の応用
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities. Several studies have demonstrated the potential of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide as a lead compound for the development of novel drugs. N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antiviral activity against the hepatitis C virus and the Zika virus. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(22-17-10-11-25-20(17)24)15-12-18(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12,17H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQNVUNIXQTCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3906576.png)
![ethyl 4-{[{2-[4-(methylthio)benzylidene]hydrazino}(oxo)acetyl]amino}benzoate](/img/structure/B3906578.png)
![2-cyano-N'-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906587.png)
![7-(cyclopropylmethyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3906591.png)
![3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3906596.png)

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3906617.png)
![2-amino-4,6-dimethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906621.png)
![N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B3906628.png)

![5-({3-[(2-methylphenoxy)methyl]piperidin-1-yl}methyl)pyrimidin-2-amine](/img/structure/B3906651.png)
![N,N-dimethyl-1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-furyl]methanamine](/img/structure/B3906660.png)

![N-{3-[(cyclohexylamino)carbonyl]-2-methylphenyl}-3-methylthiophene-2-carboxamide](/img/structure/B3906665.png)